molecular formula C35H54O11 B194526 Digoxigenin bisdigitoxoside CAS No. 5297-05-2

Digoxigenin bisdigitoxoside

货号: B194526
CAS 编号: 5297-05-2
分子量: 650.8 g/mol
InChI 键: NTSBMKIZRSBFTA-GEGQXLFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

洋地黄毒苷双糖苷是一种强心苷,也是洋地黄的代谢产物。它以其对Na+/K±ATPase酶的强效抑制作用而闻名,该酶对于维持细胞膜两侧钠离子和钾离子的电化学梯度至关重要。该化合物在医疗和科学研究中都有重要的应用,特别是在心脏功能研究以及作为分子生物学工具方面。

作用机制

洋地黄毒苷双糖苷主要通过抑制Na+/K±ATPase酶发挥作用。这种抑制破坏了细胞膜两侧的离子梯度,导致细胞内钠离子水平升高。因此,这会触发钠-钙交换器增加细胞内钙离子水平,增强心脏收缩力。 该化合物的细胞毒性作用也与其通过破坏离子稳态诱导癌细胞凋亡的能力有关 .

类似化合物:

    洋地黄: 一种众所周知的强心苷,具有类似的作用机制,但药代动力学性质不同。

    毛地黄毒苷: 另一种强心苷,具有更长的半衰期和不同的代谢途径。

    哇巴因: 一种强心苷,对Na+/K±ATPase的抑制作用更强,但由于其毒性,临床应用有限。

独特性: 洋地黄毒苷双糖苷因其独特的糖基化模式而独一无二,这影响了它的生物活性及药代动力学。 它作为心脏药物和潜在抗癌化合物的双重作用使其成为药理学和肿瘤学研究中的宝贵研究对象 .

准备方法

合成路线和反应条件: 洋地黄毒苷双糖苷的合成通常涉及洋地黄毒苷的糖基化。一种常见的方法包括在糖基化促进剂存在下使用洋地黄糖供体。反应条件通常涉及使用无水溶剂和惰性气氛以防止水解和氧化。

工业生产方法: 洋地黄毒苷双糖苷的工业生产可能涉及使用微生物培养或酶法进行的生物转化过程。这些方法因其效率和特异性而受到青睐,减少了对广泛纯化步骤的需求。

反应类型:

    氧化: 洋地黄毒苷双糖苷可以发生氧化反应,特别是在类固醇核心部位,导致形成各种氧化的代谢产物。

    还原: 还原反应不太常见,但可以在特定条件下发生,改变糖苷键。

    取代: 取代反应可以修饰糖苷部分,可能改变化合物的生物活性。

常用试剂和条件:

    氧化剂: 高锰酸钾,三氧化铬。

    还原剂: 硼氢化钠,氢化铝锂。

    糖基化促进剂: 三甲基硅基三氟甲磺酸酯(TMSOTf),三氟化硼乙醚络合物(BF3·OEt2)。

主要产物: 这些反应的主要产物包括洋地黄毒苷双糖苷的各种糖基化和氧化衍生物,每种都有不同的生物活性。

科学研究应用

化学: 在化学领域,洋地黄毒苷双糖苷被用作模型化合物来研究糖基化反应和复杂糖苷的合成。

生物学: 在生物学研究中,它用作探针来研究Na+/K±ATPase酶及其在细胞离子调节中的作用。 它也用于检测酶活性的测定,例如β-葡萄糖醛酸酶和胆汁糖苷酶 .

医学: 从医学角度看,洋地黄毒苷双糖苷因其对癌细胞的细胞毒性作用而被研究其潜在的抗癌特性 . 它也因其与洋地黄相似的强心作用而被研究 .

工业: 在制药工业中,它用于心脏药物的开发,以及作为质量控制过程中的参考化合物。

相似化合物的比较

    Digoxin: A well-known cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.

    Digitoxin: Another cardiac glycoside with a longer half-life and different metabolic pathways.

    Ouabain: A cardiac glycoside with a more potent inhibitory effect on Na+/K±ATPase but limited clinical use due to its toxicity.

Uniqueness: Digoxigenin bisdigitoxoside is unique due to its specific glycosylation pattern, which influences its biological activity and pharmacokinetics. Its dual role as a cardiac agent and a potential anticancer compound makes it a valuable subject of study in both pharmacology and oncology .

属性

CAS 编号

5297-05-2

分子式

C35H54O11

分子量

650.8 g/mol

IUPAC 名称

3-[(3S,5R,10S,12R,13S,14S,17R)-3-[(2R,4S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C35H54O11/c1-17-31(40)25(36)14-30(43-17)46-32-18(2)44-29(15-26(32)37)45-21-7-9-33(3)20(12-21)5-6-23-24(33)13-27(38)34(4)22(8-10-35(23,34)41)19-11-28(39)42-16-19/h11,17-18,20-27,29-32,36-38,40-41H,5-10,12-16H2,1-4H3/t17-,18-,20-,21+,22-,23?,24?,25+,26+,27-,29+,30+,31-,32?,33+,34+,35+/m1/s1

InChI 键

NTSBMKIZRSBFTA-GEGQXLFLSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O

手性 SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CCC5C4C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)C)C)O)O

规范 SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O

外观

White to Off-White Solid

熔点

198-208°C

Key on ui other cas no.

5297-05-2

纯度

98%

同义词

digoxigenin bisdigitoxoside
digoxigenin-bis(digitoxoside)

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Digoxigenin bisdigitoxoside
Reactant of Route 2
Digoxigenin bisdigitoxoside
Reactant of Route 3
Digoxigenin bisdigitoxoside
Reactant of Route 4
Digoxigenin bisdigitoxoside
Reactant of Route 5
Digoxigenin bisdigitoxoside
Reactant of Route 6
Digoxigenin bisdigitoxoside
Customer
Q & A

Q1: How is digoxigenin bisdigitoxoside metabolized in the body?

A1: DG2 is primarily formed in the gastrointestinal tract through the stepwise cleavage of digitoxose sugars from digoxin []. This process is influenced by the pH of the gastric environment. DG2 can be further metabolized by reduction of the unsaturated lactone ring by bacteria like Eubacterium lentum, a common member of the intestinal microflora []. This reduction is stereospecific, primarily yielding 20R-dihydrodigoxin []. Additionally, while DG2 itself is not significantly metabolized by cytochrome P450 enzymes in the liver, its further metabolites, digoxigenin monodigitoxoside (DG1) and digoxigenin (DG0), are extensively glucuronidated by UDP-glucuronyl transferase (UDPGT) [].

Q2: How does renal function impact the elimination of DG2?

A2: While digoxin exhibits a longer half-life in patients with impaired renal function, DG2 is primarily eliminated through non-renal mechanisms []. Studies in dogs have shown that the half-life of DG2 remains relatively unchanged even during chronic azotemia, indicating minimal impact of renal impairment on its elimination [].

Q3: Does age influence the metabolism of digoxin and its metabolites, including DG2?

A3: Research in sheep suggests that age doesn't significantly impact the metabolic pattern of digoxin []. Both newborn and adult sheep showed similar proportions of digoxin and its metabolites, including DG2, indicating consistent metabolic pathways across different age groups.

Q4: How does the pharmacological activity of this compound compare to digoxin?

A4: While DG2 is a metabolite of digoxin, its pharmacological activity is considerably lower. Studies in animal models have demonstrated that DG2 exhibits weaker inotropic effects compared to digoxin []. This difference in activity is likely attributed to structural variations and their influence on binding affinity to the target.

Q5: What analytical techniques are employed to measure this compound levels?

A5: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like radioimmunoassay (RIA) [, ] or enzyme immunoassay (EIA) [, ] are commonly used to quantify DG2. These methods provide the sensitivity and specificity required to differentiate DG2 from digoxin and other related compounds in biological samples.

Q6: What is the chemical structure of this compound?

A6: DG2 is a steroid glycoside. Its structure comprises the aglycone digoxigenin, with two digitoxose sugar molecules attached at the C-3 position []. The presence and position of hydroxyl groups on the steroid nucleus and the sugar moieties play a crucial role in its pharmacological activity and interactions with various biological targets.

Q7: How does the stability of digoxin in solution relate to the formation of this compound?

A7: Digoxin can undergo hydrolysis in acidic environments, leading to the formation of DG2, digoxigenin monodigitoxoside, and digoxigenin []. The rate of hydrolysis is influenced by pH, with lower pH values accelerating the degradation process. This degradation can impact the bioavailability of orally administered digoxin, as the relative amounts of digoxin and its metabolites available for absorption can vary depending on the gastric pH [].

Q8: Can the formulation of digoxin tablets impact its degradation and the formation of DG2?

A8: Yes, the formulation of digoxin tablets can influence its degradation. For instance, incorporating magnesium oxide or magnesium hydroxide-aluminum hydroxide in the tablet formulation has been shown to inhibit digoxin hydrolysis in acidic dissolution media []. This suggests that excipients can play a role in modulating the stability of digoxin and potentially minimizing the formation of degradation products like DG2.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。